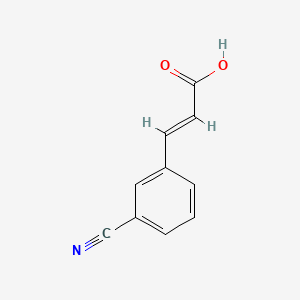

3-Cyanocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanocinnamic Acid for Advanced Research

This guide provides a comprehensive technical overview of 3-Cyanocinnamic acid (3-CCA), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to explore the compound's synthesis, analytical characterization, and burgeoning applications, with a focus on the causal reasoning behind experimental methodologies.

Core Molecular and Physical Properties

This compound, a derivative of cinnamic acid, is distinguished by a nitrile group at the meta position of the phenyl ring. This substitution significantly influences its electronic properties and biological activity.

| Property | Value | Source |

| CAS Number | 16642-93-6 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| IUPAC Name | (E)-3-(3-cyanophenyl)prop-2-enoic acid | [1] |

| Synonyms | 3-(3-Cyanophenyl)acrylic acid | [1] |

| Storage Conditions | Dry place, Room Temperature | [1] |

Synthesis of this compound: The Knoevenagel Condensation

The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (3-cyanobenzaldehyde), followed by decarboxylation.

Reaction Mechanism and Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation. The choice of a weak base, such as piperidine or pyridine, is critical as it facilitates the deprotonation of malonic acid to form a nucleophilic enolate without promoting self-condensation of the aldehyde. The subsequent condensation with 3-cyanobenzaldehyde and elimination of water yields the α,β-unsaturated product. Heating the reaction mixture then drives the decarboxylation of the resulting dicarboxylic acid intermediate to afford the final cinnamic acid derivative.

Caption: Workflow of this compound synthesis via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a robust method for the synthesis of this compound.

Materials:

-

3-cyanobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (co-catalyst)

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanobenzaldehyde and a molar excess (typically 1.5-2 equivalents) of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into an excess of cold, dilute hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

-

Dry the purified crystals under vacuum.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characteristic. The vinylic protons appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern in the downfield region, consistent with a 1,3-disubstituted benzene ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). A study has shown that the aromatic and olefinic proton signals of this compound are broadened in the presence of the protein SHP, indicating a binding interaction.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (~170 ppm), the nitrile carbon (~118 ppm), the two vinylic carbons, and the aromatic carbons.[3][4] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of both the cyano and the acrylic acid groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for this compound include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5]

-

A sharp C≡N stretch from the nitrile group, usually around 2230 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, appearing around 1680-1700 cm⁻¹.[5]

-

A C=C stretch from the alkene, conjugated with the aromatic ring, typically around 1620-1640 cm⁻¹.[5]

-

Aromatic C-H stretches above 3000 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 173.17.

Applications in Drug Development and Research

Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The introduction of a cyano group can modulate these activities and introduce new pharmacological profiles.

Inhibition of Monocarboxylate Transporters (MCTs)

A primary area of investigation for cyanocinnamic acid derivatives is their role as inhibitors of monocarboxylate transporters (MCTs).[8][9][10][11][12] MCTs, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across cell membranes.[11]

Caption: Mechanism of MCT inhibition by this compound in cancer cells.

Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate MCTs to export lactate. By inhibiting MCTs, compounds like this compound can block lactate efflux, leading to intracellular acidification and ultimately, apoptosis.[10][11] While much of the research has focused on α-cyano-4-hydroxycinnamic acid (CHCA), the 3-cyano isomer represents a valuable structural analogue for further investigation and development of more potent and selective MCT inhibitors.[8][9]

Other Potential Biological Activities

The cinnamic acid scaffold is a versatile platform for developing therapeutic agents. Derivatives have shown a wide range of biological activities, including:

-

Antibacterial and Antifungal Activity: Cinnamic acid derivatives have been shown to be effective against various strains of bacteria and fungi.[13]

-

Anticancer Properties: Beyond MCT inhibition, some derivatives exhibit direct cytotoxic effects on cancer cells.[6]

-

Anti-inflammatory and Antioxidant Effects: The core structure of cinnamic acid contributes to its ability to scavenge free radicals and modulate inflammatory pathways.[6]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a valuable research chemical with significant potential, particularly in the field of oncology. Its straightforward synthesis via the Knoevenagel condensation makes it an accessible starting point for medicinal chemistry campaigns. The primary focus for future research should be on:

-

Developing Potent and Selective MCT Inhibitors: Utilizing the this compound scaffold to design novel inhibitors with improved potency and selectivity for different MCT isoforms.

-

Exploring Synergistic Therapies: Investigating the combination of 3-CCA derivatives with other anticancer agents to enhance therapeutic efficacy.

-

Expanding the Scope of Biological Evaluation: Screening 3-CCA and its analogues against a wider range of biological targets to uncover new therapeutic applications.

This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work. The combination of its accessible synthesis and promising biological activity makes it a compound of continued interest in the scientific community.

References

- Reddy, V., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 10(24), 2355–2368.

- Reddy, V., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. PubMed, 31040927.

- ResearchGate. (n.d.). 1 H NMR spectra indicate that apoptosis-inducing this compound 47 binds to SHP... ResearchGate.

- Martin, J. V., & Bröer, S. (2020). Exploring monocarboxylate transporter inhibition for cancer treatment. PubMed Central.

- mzCloud. (2014). α-Cyano-3-hydroxycinnamic acid. mzCloud.

- NIST. (n.d.). α-Cyano-3-hydroxycinnamic acid. NIST WebBook.

- Royal Society of Chemistry. (2012). Supplementary Information. Royal Society of Chemistry.

- NIST. (n.d.). α-Cyano-3-hydroxycinnamic acid. NIST WebBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). HMDB.

- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). HMDB.

- University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. University of Wisconsin.

- NIST. (n.d.). α-Cyano-3-hydroxycinnamic acid. NIST WebBook.

- ResearchGate. (2023). α-Cyano-3-Aminocinnamic acid: A novel reactive matrix for qualitative and quantitative analysis of plant N-glycans by MALDI-MS. ResearchGate.

- De P, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3633.

- Nowak, A., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 28(14), 5406.

- ResearchGate. (2025). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate.

- ResearchGate. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. ResearchGate.

- ResearchGate. (n.d.). Infrared spectra of the cyanuric acid VA-classes derived from... ResearchGate.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- De P, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]

Solubility Profile of 3-Cyanocinnamic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers

Preamble: Beyond a Simple Metric

To the dedicated researcher, solubility is not merely a number in a table; it is a critical parameter that dictates the viability of a compound in experimental and therapeutic contexts. For 3-cyanocinnamic acid (3-CCA), a molecule of increasing interest for its role as a monocarboxylate transporter (MCT) inhibitor, understanding its solubility is paramount.[1][2][3] This guide moves beyond rudimentary data points to provide a holistic understanding of 3-CCA's solubility profile. We will explore the physicochemical drivers of its behavior in various solvents, present established methodologies for its quantification, and discuss the profound implications for its application in drug discovery and development.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound, a derivative of cinnamic acid, possesses three key functional regions that govern its interactions with solvents: a phenyl ring, a carboxylic acid group, and a cyano group.

-

The Phenyl Ring: This non-polar, aromatic core contributes to solubility in less polar organic solvents through van der Waals forces and π-π stacking interactions.

-

The Carboxylic Acid Group (-COOH): This polar, protic group is a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols and water. Its pKa value is critical, as deprotonation at higher pH significantly increases aqueous solubility.[4][5]

-

The Cyano Group (-C≡N): This polar, aprotic group possesses a strong dipole moment, allowing it to engage in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents.

A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [6][7] |

| Molecular Weight | 173.17 g/mol | [6] |

| Appearance | Yellow crystalline powder | [8] |

| Melting Point | 173-176 °C (approx.) | [6] |

| pKa | ~4.4 (estimated, similar to cinnamic acid) | [5][9] |

| Topological Polar Surface Area | 61.1 Ų | [6] |

Guiding Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a foundational but incomplete picture.[10][11] A more nuanced understanding requires considering the specific intermolecular forces at play between 3-CCA and the solvent.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

-

Preparation:

-

Rationale: Adding an excess of solid is crucial to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Action: Add an amount of this compound solid that is visibly in excess of what is expected to dissolve into a series of glass vials. For example, add ~20 mg of 3-CCA to 2 mL of the test solvent.

-

-

Equilibration:

-

Rationale: Continuous agitation at a constant temperature is required to ensure the system reaches a true thermodynamic equilibrium. The duration depends on the compound and solvent but 24-48 hours is a common starting point.

-

Action: Seal the vials securely and place them in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate vigorously for a predetermined time (e.g., 48 hours).

-

-

Phase Separation:

-

Rationale: It is imperative to completely separate the saturated liquid phase from the undissolved solid to avoid artificially inflating the measured concentration.

-

Action: Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow solid particles to settle. Subsequently, withdraw a sample from the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Rationale: The concentration of the saturated solution must be determined using a validated analytical technique. A calibration curve must be prepared to ensure accuracy.

-

Action (UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of 3-CCA of known concentrations in the test solvent.

-

Measure the absorbance of the standards at the wavelength of maximum absorbance (λ_max).

-

Generate a linear calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated sample to fall within the linear range of the calibration curve and measure its absorbance.

-

-

Action (Gravimetric Method):

-

Accurately weigh an empty, clean vial.

-

Transfer a precise volume (e.g., 1.00 mL) of the filtered saturated sample into the vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once all solvent is removed and the vial has returned to room temperature, weigh the vial again. The difference in mass corresponds to the dissolved solute.

-

-

-

Calculation:

-

Rationale: The final solubility value is calculated from the measured concentration, accounting for any dilution steps.

-

Action: Using the concentration from the calibration curve or the mass from the gravimetric method, calculate the solubility in the desired units (e.g., mg/mL, g/100mL, or mol/L).

-

Conclusion

The solubility of this compound is a multifaceted characteristic governed by the interplay of its functional groups with the properties of the solvent system. While it exhibits limited aqueous solubility, its solubility in polar organic solvents like alcohols, DMSO, and acetone is significantly higher. This profile makes it amenable to standard laboratory practices, including purification by recrystallization and preparation of stock solutions for biological assays. For drug development professionals, this solubility profile presents both a challenge to be overcome for aqueous formulations and an opportunity to be exploited through advanced formulation science. The robust experimental protocols outlined herein provide a reliable framework for generating the high-quality, reproducible solubility data necessary to advance research and development involving this promising molecule.

References

- Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. (n.d.).

- 28166-41-8 | CAS DataBase - ChemicalBook. (n.d.).

- CAS 16642-93-6 this compound - Alfa Chemistry. (n.d.).

- CAS 1011-92-3: α-Cyanocinnamic acid | CymitQuimica. (n.d.).

- Solubilities of trans-cinnamic acid | Download Table - ResearchGate. (n.d.).

- Cinnamic acid - Solubility of Things. (n.d.).

- Chem 267. Recrystallization - Part 2. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- 16642-93-6(this compound) Product Description - ChemicalBook. (n.d.).

- Cinnamic Acid | C9H8O2 | CID 444539 - PubChem - NIH. (n.d.).

- What factors affect solubility? - AAT Bioquest. (2022-04-18).

- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- α-Cyano-4-hydroxycinnamic acid - Wikipedia. (n.d.).

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29).

- Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - ResearchGate. (2019-12-04).

- 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023-07-07).

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).

- Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PubMed. (2019-12-04).

- Direct Measurement of Amorphous Solubility | Analytical Chemistry - ACS Publications. (2019-05-03).

- Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - NIH. (2023-10-30).

- Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - NIH. (2019-12-04).

- Solubility of three hydroxycinnamic acids in supercritical carbon dioxide - ResearchGate. (2025-08-06).

- Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System | ACS Omega - ACS Publications. (2021-01-22).

- Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development - MDPI. (2019-12-06).

- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (n.d.).

- PRODUCT INFORMATION - Cayman Chemical. (n.d.).

- This compound | C10H7NO2 | CID 13370798 - PubChem - NIH. (n.d.).

- This compound - Amerigo Scientific. (n.d.).

- Thermodynamic modeling of pharmaceutical substance solubility: A review of various models - ResearchGate. (2020-11-17).

- Cinnamic acid - Wikipedia. (n.d.).

- Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - NIH. (2024-11-28).

- 3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. (2022-04-07).

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals - ResearchGate. (2025-09-20).

- Recrystallization of Cinnamic acid and Tryptamine Part III - YouTube. (2020-10-09).

- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination - Pharmaceutical Sciences. (2025-01-30).

- Solubility studies of trans-cinnamic acid in mixed solvents - CORE. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C10H7NO2 | CID 13370798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 28166-41-8 | CAS DataBase [m.chemicalbook.com]

- 9. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Ultraviolet Absorption Spectrum of 3-Cyanocinnamic Acid: Theoretical Principles and Experimental Protocol

Abstract: This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption spectrum of 3-Cyanocinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing its spectroscopic behavior, outlines a robust experimental protocol for its characterization, and discusses the interpretation of the resulting data. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for the accurate and reliable spectroscopic analysis of this and related cinnamic acid derivatives.

Part 1: Theoretical Framework of UV Absorption in Cinnamic Acid Derivatives

The UV absorption properties of this compound are dictated by its molecular structure, specifically the arrangement of electrons within its conjugated system. Understanding this framework is critical for interpreting its spectrum and predicting the influence of structural or environmental changes.

The Cinnamoyl Chromophore and Electronic Transitions

The core structure responsible for the UV absorbance of this compound is the cinnamoyl system. This chromophore consists of a phenyl ring conjugated with a propenoic acid side chain (-CH=CH-COOH). The overlapping p-orbitals across this entire system create a delocalized network of π-electrons.

When the molecule absorbs UV radiation, these π-electrons are promoted from a lower-energy bonding molecular orbital (π) to a higher-energy anti-bonding molecular orbital (π). This energetic promotion is known as a π → π transition and is responsible for the strong absorption bands observed in the UV region for cinnamic acid and its derivatives.[1][2] The extended conjugation between the aromatic ring and the vinyl group lowers the energy required for this transition compared to benzene alone, resulting in absorption at longer wavelengths (a bathochromic shift).[2]

Influence of the Cyano Substituent

The identity and position of substituents on the phenyl ring significantly modulate the electronic properties of the chromophore and, consequently, the absorption spectrum. The cyano group (-C≡N) is a potent electron-withdrawing group through both inductive and resonance effects.

In the case of this compound, the cyano group is in the meta position relative to the propenoic acid side chain. Due to this positioning, its electron-withdrawing effect is primarily inductive, slightly altering the energy levels of the molecular orbitals. While a comprehensive theoretical analysis is complex, this substitution is expected to cause a shift in the wavelength of maximum absorbance (λmax) relative to unsubstituted cinnamic acid. For comparison, the UV spectrum of cinnamic acid in methanol shows a strong absorption band around 270-275 nm.[2][3]

Solvent Effects and Solvatochromism

The polarity of the solvent can influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. Cinnamic acid derivatives, possessing both a polar carboxylic acid group and a largely nonpolar backbone, are susceptible to such effects. Polar solvents can stabilize the ground and/or excited states to different extents, thereby altering the energy gap of the π → π* transition.[4] For instance, polar protic solvents (like methanol or ethanol) can form hydrogen bonds with the carboxylic acid moiety, which can lead to shifts in the λmax compared to spectra recorded in nonpolar solvents (like hexane or chloroform). Therefore, the choice of solvent is a critical experimental parameter that must be reported.

Part 2: Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section details a self-validating protocol for obtaining a high-fidelity UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure data integrity and reproducibility.

Rationale for a Self-Validating Protocol

A trustworthy protocol must inherently validate its own results. This is achieved by systematically eliminating potential sources of error. Key validation points include:

-

Solvent Purity: Using a high-purity, spectroscopy-grade solvent for both the blank and the sample ensures that any observed absorbance is from the analyte, not from solvent impurities.

-

Concentration Series: Preparing and measuring a series of dilutions validates that the system adheres to the Beer-Lambert law. A linear relationship between concentration and absorbance at λmax is a primary indicator of data quality.

-

Instrument Baseline: A stable and flat baseline correction with the solvent blank is crucial for accurate absorbance measurements, especially for samples with low absorbance.

Materials and Instrumentation

-

Solvent: Methanol, spectroscopy grade (UV cut-off <205 nm).

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Glassware: Class A volumetric flasks and pipettes.

-

Balance: Analytical balance with 0.1 mg readability.

Experimental Workflow Diagram

Caption: Experimental workflow for obtaining and analyzing the UV-Vis spectrum.

Step-by-Step Methodology

-

Preparation of Stock Solution (Target: ~1.0 mM):

-

Accurately weigh approximately 4.3 mg of this compound (Molecular Weight: 173.17 g/mol ).[5]

-

Quantitatively transfer the solid to a 25 mL Class A volumetric flask.

-

Add approximately 15 mL of spectroscopy-grade methanol and sonicate briefly to dissolve.

-

Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This is the stock solution.

-

-

Preparation of Working Dilutions:

-

Prepare a series of at least four dilutions from the stock solution using volumetric pipettes and flasks. For example, prepare 5 µM, 10 µM, 20 µM, and 40 µM solutions. This concentration range is chosen to yield absorbance values within the optimal linear range of most spectrophotometers (0.1 - 1.0).

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.[7]

-

Set the instrument to scan from 400 nm down to 200 nm.

-

Fill both quartz cuvettes with spectroscopy-grade methanol.

-

Place the reference cuvette and the sample cuvette in their respective holders and perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvettes.

-

-

Spectral Acquisition:

-

Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution.

-

Place the cuvette in the sample holder and acquire the absorption spectrum.

-

Repeat this process for each of the remaining dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis and Interpretation:

-

Overlay the acquired spectra. Identify the wavelength of maximum absorbance (λmax) from the spectrum of a mid-range concentration.

-

Record the absorbance value at this λmax for each dilution.

-

Create a calibration plot of Absorbance at λmax versus Concentration (in mol/L).

-

Perform a linear regression on the data. The R² value should be >0.999 for a valid dataset.

-

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes the key molecular properties of this compound and provides literature values for related compounds to serve as a reference for the expected spectral region.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solvent | Reported λmax (nm) |

| This compound | C₁₀H₇NO₂ | 173.17[5] | Methanol | To be determined experimentally |

| Cinnamic acid | C₉H₈O₂ | 148.16 | Methanol | ~270[3] |

| 4-Hydroxycinnamic acid | C₉H₈O₃ | 164.16 | Methanol | ~310[3] |

| 4-Cyanocinnamic acid | C₁₀H₇NO₂ | 173.17 | - | Data not specified in reviewed literature |

Calculation of Molar Absorptivity (ε)

The molar absorptivity (ε) is an intrinsic property of a molecule that quantifies how strongly it absorbs light at a given wavelength.[8] It is calculated using the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (in L·mol⁻¹·cm⁻¹)

-

c is the molar concentration (in mol·L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

From the calibration plot of Absorbance vs. Concentration, the slope of the linear regression line is equal to the molar absorptivity (ε) when the path length is 1 cm.[8] This value is a critical constant for quantitative analysis.

Applications in Scientific Research

The UV-Vis spectrum of this compound is not merely a physical characteristic; it is a functional tool.

-

Quantitative Analysis: Once the molar absorptivity is determined, the concentration of this compound in unknown samples can be rapidly determined.

-

Purity Assessment: The presence of impurities with significant UV absorbance will manifest as additional peaks or shoulders in the spectrum, serving as a quick purity check.

-

Reaction Monitoring: In synthetic chemistry, the formation or consumption of the cinnamoyl chromophore can be monitored in real-time by tracking the absorbance at its λmax.

-

MALDI-MS Matrix: Cinnamic acid derivatives are widely used as matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[9][10] The strong UV absorption at wavelengths corresponding to common MALDI lasers (e.g., 337 nm Nitrogen laser) is essential for their function in desorbing and ionizing co-crystallized analytes.

References

- Uni Oldenburg. (n.d.). Ultrafast photodimerization dynamics in o-cyano-4-hydroxycinnamic and sinapinic acid crystals.

- Belay, A., Libnedengel, E., et al. (2016). Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. Luminescence.

- Alfa Chemistry. (n.d.). CAS 16642-93-6 this compound.

- ResearchGate. (n.d.). 1 H NMR spectra indicate that apoptosis-inducing 3cyanocinnamic acid 47....

- mzCloud. (2014). α-Cyano-3-hydroxycinnamic acid.

- Popova, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health.

- NIST WebBook. (n.d.). α-Cyano-3-hydroxycinnamic acid.

- The Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst.

- Unknown Source. (n.d.). General Chemistry Lab Manual.

- NIST WebBook. (n.d.). α-Cyano-3-hydroxycinnamic acid.

- ResearchGate. (n.d.). UV spectrum of cinnamic acid.

- ResearchGate. (n.d.). Structures of synthesized α-Cyanocinnamic acid derivatives and UV−vis....

- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS.

- Abu-Eittah, R. H., et al. (n.d.). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis.

- Amerigo Scientific. (n.d.). This compound.

- BenchChem. (n.d.). Spectroscopic Profile of 4-Cyanocinnamic Acid: A Technical Guide.

- Gries, M., et al. (n.d.). Vibrational analysis of α-cyanohydroxycinnamic acid. PMC - NIH.

- Wikipedia. (n.d.). Molar absorption coefficient.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. | Semantic Scholar [semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 9. uol.de [uol.de]

- 10. Vibrational analysis of α-cyanohydroxycinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyanocinnamic Acid Derivatives: Synthesis, Properties, and Applications as Monocarboxylate Transporter Inhibitors

This guide provides a comprehensive technical overview of 3-cyanocinnamic acid derivatives, a class of compounds garnering significant interest in medicinal chemistry and drug development. We will delve into their fundamental properties, synthetic methodologies, and primary application as potent inhibitors of monocarboxylate transporters (MCTs), a critical target in cancer metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

The this compound Scaffold: Core Properties and Rationale for Interest

The cinnamic acid framework is a recurring motif in biologically active molecules.[1][2] The introduction of a cyano (-C≡N) group at the 3-position of the phenyl ring imparts specific electronic and steric properties that are crucial for its biological activity.

Key Physicochemical Characteristics:

-

Acidity (pKa): The carboxylic acid moiety is the primary acidic center, allowing the molecule to exist as a carboxylate anion at physiological pH. This is critical for forming ionic interactions with biological targets.

-

Electronic Profile: The α,β-unsaturated carbonyl system acts as a Michael acceptor, a feature often associated with covalent inhibitors.[3] The electron-withdrawing nature of the 3-cyano group further influences the reactivity and binding affinity of the molecule.

-

Solubility: The parent acid exhibits limited aqueous solubility but is soluble in organic solvents.[4] Derivatization, particularly at the carboxyl group, is a key strategy to modulate solubility and improve pharmacokinetic profiles.

The primary driver for the intense study of these derivatives is their potent inhibitory activity against monocarboxylate transporters (MCTs).[5][6]

The Central Role of Monocarboxylate Transporters (MCTs) in Cancer Metabolism

Many cancer cells exhibit a metabolic reprogramming known as the "Warburg effect," characterized by high rates of glycolysis and lactate production, even in the presence of oxygen.[6][7][8][9] To avoid intracellular acidification and cell death from this massive lactate buildup, cancer cells upregulate MCTs, particularly MCT1 and MCT4, to efflux lactate into the tumor microenvironment.[7][10]

This lactate is not merely a waste product. It fuels a symbiotic relationship where oxidative cancer cells can import and use the lactate as a primary fuel source, sparing glucose for the highly glycolytic cells.[7][11][12] Inhibiting MCTs disrupts this critical "lactate shuttle," leading to intracellular acidosis, metabolic crisis, and ultimately, cancer cell death.[7][9][10] This makes MCTs a prime therapeutic target in oncology.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is accessible through well-established organic chemistry reactions, lending the scaffold to library generation for structure-activity relationship (SAR) studies.

Core Synthesis via Knoevenagel Condensation

The most common and efficient route to the cinnamic acid core is the Knoevenagel condensation.[13][14][15] This reaction involves the condensation of an aldehyde (3-cyanobenzaldehyde) with an active methylene compound (malonic acid or cyanoacetic acid) in the presence of a weak base.[13][16]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the parent this compound scaffold.

Materials:

-

3-Cyanobenzaldehyde

-

Malonic Acid

-

Pyridine (as base and solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, filtration equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-cyanobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Solvent and Catalyst Addition: Add pyridine to the flask to dissolve the solids. Rationale: Pyridine serves as both a solvent and the basic catalyst required to deprotonate the active methylene compound, initiating the condensation.

-

Condensation and Decarboxylation: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating drives the initial condensation and subsequent decarboxylation of the intermediate to form the final α,β-unsaturated acid.[15]

-

Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated HCl. A precipitate should form immediately. Rationale: The acidic workup protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.

-

Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove residual pyridine hydrochloride.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Key Derivatization Pathways

The this compound scaffold allows for straightforward chemical modifications to explore the Structure-Activity Relationship (SAR).

-

Esterification/Amidation: The carboxylic acid is a versatile handle. Conversion to esters or amides using standard coupling reagents (e.g., EDC, DCC) or Fisher esterification can modulate lipophilicity, cell permeability, and metabolic stability.[17]

-

Aromatic Ring Substitution: Introducing substituents on the phenyl ring is a powerful way to alter potency and selectivity. This is typically achieved by starting with a pre-substituted benzaldehyde prior to the Knoevenagel condensation. Studies have shown that adding groups like o-methoxy and p-N,N-dialkyl moieties can significantly enhance MCT1 inhibitory activity.[5]

Biological Evaluation: Assessing MCT Inhibition

The primary biological evaluation of novel this compound derivatives involves quantifying their ability to block lactate transport in cancer cells.

Mechanism of MCT Inhibition

As established, this compound derivatives function by inhibiting the transport of lactate across the cell membrane.[7][10] This leads to a cascade of events within the cancer cell:

-

Lactate Accumulation: Intracellular lactate levels rise sharply.

-

Intracellular Acidification: The buildup of lactic acid lowers the intracellular pH.

-

Glycolysis Inhibition: The acidic environment and high lactate concentration create end-product inhibition of key glycolytic enzymes.

-

Metabolic Crisis: The cell is starved of energy (ATP) and essential biosynthetic precursors, leading to reduced proliferation and apoptosis.[9]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Lactate_in [label="Intracellular\nLactate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MCT [label="MCT1 / MCT4", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactate_out [label="Extracellular\nLactate", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="3-Cyanocinnamic\nAcid Derivative", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidosis [label="Intracellular\nAcidosis (↓pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Reduced Proliferation\n& Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glucose -> Glycolysis; Glycolysis -> Lactate_in [label="High Rate\n(Warburg Effect)"]; Lactate_in -> MCT [label="Efflux"]; MCT -> Lactate_out; Inhibitor -> MCT [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", style=bold]; Lactate_in -> Acidosis [style=dashed, label="Accumulation"]; Acidosis -> Glycolysis [label="Inhibits", style=dashed, color="#EA4335"]; Acidosis -> CellDeath; } caption: "MCT Inhibition Pathway"

Protocol: In Vitro [¹⁴C]-L-Lactate Uptake Assay

This assay is the gold standard for determining the inhibitory potency (IC₅₀) of compounds against MCTs.

Objective: To measure the inhibitory effect of a test compound on MCT1-mediated lactate transport.

Materials:

-

MCT1-expressing cells (e.g., WiDr colorectal adenocarcinoma cells, RBE4 rat brain endothelial cells).[5]

-

[¹⁴C]-L-Lactate (radiolabeled substrate)

-

Test compounds (this compound derivatives)

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Step-by-Step Methodology:

-

Cell Seeding: Plate MCT1-expressing cells in a multi-well plate (e.g., 24-well) and culture until they form a confluent monolayer.

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute further into the uptake buffer to achieve the final desired concentrations. Include a vehicle control (DMSO only).

-

Pre-incubation: Wash the cell monolayer with buffer and then pre-incubate the cells with the various concentrations of the test compound for 10-15 minutes at 37°C. Rationale: This allows the inhibitor to bind to the transporter before the introduction of the substrate.

-

Initiate Uptake: Start the transport assay by adding the uptake buffer containing a fixed concentration of [¹⁴C]-L-Lactate to each well. Incubate for a short, defined period (e.g., 2-5 minutes). Rationale: A short incubation time ensures measurement of the initial rate of transport, minimizing the influence of lactate metabolism.

-

Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer. Rationale: The cold temperature immediately stops all transport processes.

-

Cell Lysis and Quantification: Lyse the cells in each well (e.g., with NaOH or a lysis buffer) and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic derivatization and subsequent biological testing are essential for optimizing lead compounds.[1][18][19] SAR studies on cyanocinnamic acids have revealed several key insights.[5][20]

| Compound/Derivative Class | Modification | Impact on MCT1 Inhibition | IC₅₀ (Example) | Reference |

| α-Cyano-4-hydroxycinnamic acid (CHC) | Parent/Reference Compound | Moderate Inhibitor | ~2-5 mM | [6][12] |

| 2-Methoxy-4-(dialkylamino) derivatives | Addition of o-methoxy and p-N,N-dialkyl groups | Significant increase in potency | 8–48 nM | [5] |

| Silyl Derivatives | Silylation of hydroxyl groups | Enhanced potency over CHC | Several-fold more potent than CHC | [6] |

| N,N-dialkyl α-cyanocinnamic acids | Derivatization of the α-position | Potent dual MCT1/MCT4 inhibitors | Micromolar to Nanomolar range | [21][22] |

Interpretation:

-

The data clearly show that the basic cyanocinnamic scaffold is a viable starting point for MCT inhibition.[21]

-

Systematic modifications, particularly the addition of electron-donating and lipophilic groups on the phenyl ring, can dramatically increase inhibitory potency from the millimolar to the nanomolar range.[5] This suggests that the binding pocket of MCT1 has specific hydrophobic and electronic requirements that can be exploited for rational drug design.

Conclusion and Future Directions

This compound derivatives are a validated and highly tractable class of MCT inhibitors. Their straightforward synthesis and amenability to chemical modification make them an excellent platform for developing novel anticancer therapeutics that target tumor metabolism.

Future research in this field will focus on:

-

Isoform Selectivity: Designing derivatives that can selectively inhibit MCT1 over MCT4, or vice-versa, to probe the specific roles of each transporter in different cancer types.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent leads to develop candidates suitable for clinical trials.

-

Combination Therapies: Exploring the synergistic effects of MCT inhibitors with other anticancer agents, such as radiation or drugs that target other metabolic pathways.[23][24]

This guide has provided a foundational and practical overview for researchers entering this exciting field. By understanding the core principles, synthetic routes, and biological evaluation methods, scientists can effectively contribute to the development of the next generation of metabolism-targeting cancer therapies.

References

- Exploring monocarboxylate transporter inhibition for cancer treatment. PubMed Central.

- Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget.

- The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Frontiers in Oncology.

- What are MCT2 inhibitors and how do they work?. Patsnap Synapse.

- What are MCT1 inhibitors and how do they work?. Patsnap Synapse.

- Lactate uptake assay protocol using 7ACC1 inhibitor. Benchchem.

- Monocarboxylate transporters in cancer. PubMed Central.

- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. PubMed Central.

- Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. National Institutes of Health.

- Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget.

- Exploring monocarboxylate transporter inhibition for cancer treatment. MDPI.

- Structures of the modern cinnamic acid derivatives as inhibitors of the... ResearchGate.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. National Institutes of Health.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate.

- Synthesis and transformations of derivatives and analogs of α-cyanocinnamic acid. ResearchGate.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.

- Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. AACR Journals.

- Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. Benchchem.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan.

- Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. PubMed Central.

- Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. Cancer Research.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

- Synthesis of Cinnamic Acid Derivatives. Atlantis Press.

- Knoevenagel Condensation. Alfa Chemistry.

- Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO.

- α-Cyanocinnamic acid. CymitQuimica.

- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS.

- α-Cyano-3-hydroxycinnamic acid. Chem-Impex.

- Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1011-92-3: α-Cyanocinnamic acid | CymitQuimica [cymitquimica.com]

- 5. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are MCT2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. explorationpub.com [explorationpub.com]

- 11. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. bepls.com [bepls.com]

- 16. scielo.br [scielo.br]

- 17. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 19. rsdjournal.org [rsdjournal.org]

- 20. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cyanocinnamic Acid Family of Matrices for Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the cyanocinnamic acid family as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While α-cyano-4-hydroxycinnamic acid (CHCA) is the most prominent member of this class, this document also explores its isomers and derivatives, including the lesser-known 3-substituted variants and rationally designed analogs like 4-chloro-α-cyanocinnamic acid (Cl-CCA). Understanding the subtle structural and functional differences within this family is critical for optimizing analyte ionization, enhancing sensitivity, and achieving superior experimental outcomes.

The Foundational Principle: MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that enables the analysis of large, non-volatile, and fragile biomolecules like peptides, proteins, and nucleic acids.[1][2] The success of a MALDI experiment is fundamentally dependent on the choice of matrix.

The process involves embedding the analyte within a crystalline lattice of a matrix compound.[3] This matrix is a small organic molecule that strongly absorbs laser energy at a specific wavelength (typically 337 nm from a nitrogen laser).[4] When a laser pulse strikes the sample spot, the matrix rapidly absorbs the energy, leading to a "soft" desorption of both matrix and analyte molecules into the gas phase. During this process, the matrix facilitates the ionization of the analyte, usually by proton transfer, forming predominantly singly charged ions.[3] These ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum.

The Cyanocinnamic Acid Core: A Versatile Scaffold for MALDI Matrices

The cyanocinnamic acid (CCA) scaffold is central to a class of highly effective MALDI matrices, particularly for the analysis of peptides and other small biomolecules.[3][5] Its efficacy stems from a combination of key chemical properties.

Chemical Structure and Properties

The core structure consists of a cinnamic acid backbone with a cyano group (–C≡N) attached to the α-carbon of the acrylic acid moiety. This structure provides the essential chromophore for UV laser energy absorption.[4] The specific properties of a matrix are then tuned by the type and position of substituents on the phenyl ring.

The Gold Standard: α-Cyano-4-hydroxycinnamic acid (CHCA)

CHCA (also abbreviated HCCA or α-CCA) is arguably the most widely used matrix for the analysis of peptides and proteins under 10 kDa.[4] Its popularity is due to several advantageous properties:

-

Strong UV Absorption: It absorbs strongly at 337 nm, matching the output of common nitrogen lasers.[4]

-

Efficient Proton Donor: The carboxylic acid group facilitates proton transfer to the analyte, leading to efficient ionization.

-

Excellent Crystallization: It forms fine, homogeneous crystals, which is crucial for achieving good resolution and shot-to-shot reproducibility.[6]

-

Low Background: Matrix-related ions are generally not observed above an m/z of 400, providing a clear window for analyzing low-mass peptides.[4]

However, CHCA is not without its drawbacks. It is considered a "hard" matrix, meaning it can impart significant internal energy to analytes, potentially leading to in-source fragmentation.[6] Furthermore, it exhibits a pronounced preference for ionizing peptides containing basic residues like arginine, which can lead to the suppression of signals from acidic or neutral peptides.[3]

The Isomer: α-Cyano-3-hydroxycinnamic acid (3-HCCA)

While less common, the 3-hydroxy isomer (3-HCCA) has been shown to be an effective matrix. One comparative study found that both CHCA and 3-HCCA were particularly effective for the MALDI analysis of peptides containing disulfide bonds.[7] Vibrational analysis using Raman spectroscopy has confirmed structural differences between the 3-hydroxy and 4-hydroxy isomers, which logically translates to differences in their crystal lattice and, consequently, their interaction with analytes.[8] While comprehensive performance data is limited, the efficacy of 3-HCCA suggests that the position of the hydroxyl group is a critical parameter for tuning matrix function.

Rational Design: 4-Chloro-α-cyanocinnamic acid (Cl-CCA)

The limitations of CHCA prompted the rational design of new matrices.[5] By replacing the 4-hydroxyl group with a more electron-withdrawing chlorine atom, researchers created 4-chloro-α-cyanocinnamic acid (Cl-CCA).[3] This modification has profound effects on the matrix's properties:

-

Lower Proton Affinity: The electron-withdrawing nature of chlorine lowers the proton affinity of the matrix. This is hypothesized to result in more efficient proton donation to the analyte, leading to more intense ion yields.[5]

-

Reduced Bias: Cl-CCA shows a more uniform response to peptides of varying basicity, overcoming the strong bias of CHCA for arginine-containing peptides. This leads to the detection of more acidic and neutral peptides, significantly increasing protein sequence coverage.[9]

-

Enhanced Sensitivity: In numerous studies, Cl-CCA has demonstrated a dramatic increase in sensitivity. For a 1 fmol bovine serum albumin (BSA) digest, Cl-CCA yielded 48% sequence coverage compared to just 4% with CHCA.[10]

These improvements underscore the power of systematic chemical modification of the cyanocinnamic acid core to achieve superior analytical performance.[3]

Novel Functionalization: α-Cyano-3-aminocinnamic acid (3-CACA)

Recent research has explored further functionalization, such as the synthesis of α-cyano-3-aminocinnamic acid (3-CACA) as a reactive matrix for analyzing N-glycans.[11] In this application, 3-CACA is used in combination with CHCA, where it acts as an acidic catalyst. This dual-matrix system promotes homogeneous co-crystallization and enables on-target derivatization, achieving femtomole-level sensitivity for a challenging analyte class.[11] This work highlights a modern approach where matrices are designed not just for ionization, but also for on-plate chemical reactions.

Practical Application: Protocols and Methodologies

The following section provides a standardized protocol for using cyanocinnamic acid-based matrices, based on the well-established dried-droplet method. This should be considered a starting point, as optimal conditions can vary based on the specific analyte, instrument, and matrix isomer used.

Matrix Solution Preparation

The quality of the MALDI spectrum is highly dependent on the purity and preparation of the matrix solution.

Table 1: Recommended Solvent Systems for Cyanocinnamic Acid Matrices

| Matrix Type | Primary Solvent System | Alternate Solvents | Typical Concentration |

| CHCA | 50% Acetonitrile / 50% Water / 0.1% TFA | Acetone can be added to increase solubility | Saturated solution (~10 mg/mL) or 4-8 mg/mL[12][13] |

| Cl-CCA | 70% Acetonitrile / 30% Water / 0.1% TFA | Methanol/Water mixtures | 30 mM[3] |

| 3-HCCA | 50% Acetonitrile / 50% Water / 0.1% TFA | Similar to CHCA due to structural similarity | Saturated solution (starting point) |

Step-by-Step Protocol for Matrix Preparation:

-

Weigh the desired amount of high-purity matrix into a clean microcentrifuge tube.

-

Add the appropriate solvent mixture as detailed in Table 1.

-

Vortex the tube vigorously for at least 30-60 seconds to create a saturated or near-saturated solution.

-

Centrifuge the tube for 1-2 minutes to pellet any undissolved matrix material.

-

Carefully transfer the supernatant to a new, clean tube. This solution is ready for use. It is best practice to prepare matrix solutions fresh daily.[12]

Sample Preparation: The Dried-Droplet Method

The dried-droplet method is the most common technique for preparing samples with cyanocinnamic acid matrices.[3]

Experimental Causality:

-

Analyte Concentration: The final analyte concentration on the plate is critical. Too little analyte results in a weak signal, while too much can lead to signal suppression and poor resolution. A typical starting point for peptides is in the low micromolar to high nanomolar range.

-

Matrix-to-Analyte Ratio: A large molar excess of matrix to analyte (typically 1000:1 to 10,000:1) is required to ensure the analyte molecules are properly isolated within the matrix lattice and that the matrix absorbs the vast majority of the laser energy.

-

Solvent Volatility: The use of volatile organic solvents like acetonitrile ensures rapid and uniform evaporation, which is crucial for the formation of small, homogeneous crystals. The presence of an acid like trifluoroacetic acid (TFA) helps to keep peptides soluble and provides a source of protons for ionization.

-

Sample Purity: Salts, detergents, and buffers can severely interfere with the co-crystallization process and suppress the analyte signal. Sample cleanup using techniques like C18 ZipTips is often necessary.

Conclusion and Future Outlook

The cyanocinnamic acid family, anchored by the workhorse matrix CHCA, remains a cornerstone of MALDI mass spectrometry for peptide and protein analysis. While CHCA provides robust performance, its limitations have driven innovation. The strategic placement of functional groups, as seen in the 3-hydroxy isomer and the rationally designed 4-chloro derivative, offers powerful ways to modulate matrix properties. Cl-CCA, in particular, represents a significant advancement, providing superior sensitivity and more comprehensive protein sequence coverage by mitigating the analytical bias inherent in CHCA.[9][10]

The development of novel reactive matrices like 3-CACA points toward a future where the matrix is not merely a passive scaffold for ionization but an active participant in on-plate sample chemistry.[11] For researchers and drug development professionals, a deep understanding of the structure-function relationships within this matrix family is not just academic; it is a practical tool for overcoming analytical challenges, pushing the limits of detection, and extracting more complete and reliable information from their samples. The choice of matrix is a critical experimental parameter that must be selected and optimized with the same rigor as any other aspect of the mass spectrometry workflow.

References

- Liao, Y., et al. (2023). α-Cyano-3-aminocinnamic acid: A novel reactive matrix for qualitative and quantitative analysis of plant N-glycans by MALDI-MS. Analytica Chimica Acta, 1283, 341970. [Link][12][15]

- Roth, K. D. W., et al. (2011). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of the American Society for Mass Spectrometry, 22(11), 2052–2063. [Link][5]

- Calvano, C. D., et al. (2021). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 26(23), 7249. [Link]

- Jaskolla, T. W., et al. (2009). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. Journal of Proteome Research, 8(7), 3588–3597. [Link][10]

- Monopoli, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. International Journal of Molecular Sciences, 23(8), 4293. [Link][16]

- Aebisher, D., et al. (2022). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. International Journal of Molecular Sciences, 23(21), 13531. [Link][1]

- Rutgers University-Newark Chemistry Department. (n.d.). MALDI Matrices.

- Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200–12205. [Link][3]

- Aikawa, H. (2012). MALDI Matrix Research for Biopolymers. Journal of the Mass Spectrometry Society of Japan, 60(5), 185–193. [Link]

- Prentice, B. M., et al. (2012). Introduction of 4-Chloro-α-cyanocinnamic Acid Liquid Matrices for High Sensitivity UV-MALDI MS. Journal of Proteome Research, 11(4), 2549–2556. [Link]

- Harvard Center for Mass Spectrometry. (n.d.). Matrix Recipes.

- Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid.

- ResearchGate. (n.d.). Examples of common matrices used in the MALDI technique.

- ResearchGate. (n.d.). α-Cyano-3-Aminocinnamic acid: A novel reactive matrix for qualitative and quantitative analysis of plant N-glycans by MALDI-MS.

- Yang, H., et al. (2013). α-Cyano-4-hydroxycinnamic acid, sinapinic acid, and ferulic acid as matrices and alkylating agents for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 27(12), 1410-1412. [Link][8]

- ResearchGate. (n.d.). Structures of synthesized α-Cyanocinnamic acid derivatives and UV−vis....

- Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Research Notes, 10, 319. [Link]

- Ciesielska, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11135. [Link]

- MassTech Inc. (n.d.). Sample preparation strategies in MALDI.

- National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental proton affinities.

- De Jesús, M. A., & Griebenow, K. (2007). Vibrational analysis of α-cyanohydroxycinnamic acid. Vibrational Spectroscopy, 45(1), 73-80. [Link][9]

- Jaskolla, T. W., & Karas, M. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Journal of the American Society for Mass Spectrometry, 26(6), 903–906. [Link]

- ResearchGate. (n.d.). UV spectrum of Cinnamic acid.

- Szaflarski, W., et al. (2020). Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Comparative UV Spectroscopy Analysis. Journal of Chemical and Pharmaceutical Research, 12(6), 1-10. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. react.rutgers.edu [react.rutgers.edu]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational analysis of α-cyanohydroxycinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. α-Cyano-3-aminocinnamic acid: A novel reactive matrix for qualitative and quantitative analysis of plant N-glycans by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 13. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

The Theoretical Cornerstone of MALDI: An In-depth Technical Guide to Cyanocinnamic Acids as Matrices

For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. This guide provides a deep dive into the theoretical and practical principles of a cornerstone class of MALDI matrices: cyanocinnamic acid derivatives. While several isomers exist, this guide will focus on the most empirically successful and widely utilized member of this family, α-cyano-4-hydroxycinnamic acid (CHCA), and its close relatives, elucidating the physicochemical principles that underpin their efficacy in the analysis of peptides and other small biomolecules.

The Indispensable Role of the Matrix in MALDI

MALDI-MS is a soft ionization technique that enables the analysis of large, non-volatile, and fragile biomolecules with minimal fragmentation.[1][2] The process is deceptively simple in its three-step overview: co-crystallization of the analyte with a matrix, desorption and ionization via a pulsed laser, and subsequent mass analysis.[1] However, the nuanced physics and chemistry occurring within the first two steps are where the matrix demonstrates its indispensable role.

The matrix serves several critical functions:

-

Energy Absorption: The matrix possesses a strong chromophore that absorbs energy at the wavelength of the laser (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers).[3] This prevents the direct, destructive impact of the laser on the analyte.[4][5]

-

Analyte Isolation: The analyte is embedded within a vast excess of matrix molecules (typically at a 1000:1 to 10,000:1 molar ratio), which minimizes intermolecular interactions between analyte molecules that could lead to aggregation and signal suppression.[4][6]

-

Facilitation of Desorption and Ionization: Upon laser irradiation, the matrix rapidly heats and sublimes, carrying the embedded analyte molecules into the gas phase.[6] In the dense plume of desorbed material, a series of photochemical and proton transfer reactions occur, leading to the gentle ionization of the analyte, most commonly through protonation to form [M+H]⁺ ions.[1][7]

The selection of an appropriate matrix is paramount and is dictated by the analyte's chemical properties and the laser's wavelength.[4][8] For peptides and proteins, cinnamic acid derivatives have proven to be exceptionally effective.

Physicochemical Properties of α-Cyano-4-hydroxycinnamic Acid (CHCA)

α-Cyano-4-hydroxycinnamic acid (CHCA or α-CHCA) is arguably the most common matrix for the analysis of peptides and proteins up to 30 kDa.[8][9] Its success is not accidental but is a direct consequence of its specific molecular structure and resulting physicochemical properties.

Molecular Structure and UV Absorption

CHCA is a derivative of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and an α-cyano group on the acrylic acid side chain. This extended conjugated π-system is the key to its function.[10]

The conjugated system of alternating double and single bonds lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] This structural feature allows CHCA to strongly absorb UV radiation in the range of commonly used MALDI lasers. The introduction of hydroxyl and cyano groups further modifies the electronic structure, shifting the absorption maximum (λmax) to the desired wavelength. For instance, the UV absorption spectrum of CHCA shows a strong absorbance around 337 nm and 355 nm, making it an ideal partner for nitrogen and Nd:YAG lasers, respectively.[11][12]

Proton Affinity and Acidity

The "soft" ionization in MALDI is predominantly a chemical process, and the ability of the matrix to act as a proton donor is crucial.[3] The proton affinity (PA) of a molecule is the negative of the enthalpy change for its gas-phase protonation. A lower proton affinity for the neutral matrix molecule implies that its protonated form, [Matrix+H]⁺, is a stronger acid and thus a more efficient proton donor.[3][13]

CHCA and its derivatives are acidic molecules, and upon laser desorption, they can form a pool of protonated matrix ions. These ions then transfer a proton to the analyte molecules in the gas phase, provided the analyte has a higher proton affinity than the matrix.[1] The carboxylic acid and phenolic hydroxyl groups on CHCA contribute to its acidic nature and its ability to participate in these crucial proton transfer reactions.

Systematic modifications to the cyanocinnamic acid core have led to the development of matrices with even lower proton affinities. For example, replacing the 4-hydroxyl group with a more electron-withdrawing chlorine atom to create 4-chloro-α-cyanocinnamic acid (ClCCA) results in a matrix with a lower proton affinity.[3] This, in turn, leads to more efficient proton transfer to a wider range of peptides, including those with lower basicity, resulting in increased sensitivity and sequence coverage in proteomic analyses.[14]

The Ionization Mechanism: A Closer Look

While the precise, all-encompassing mechanism of MALDI is still a subject of academic discussion, a widely accepted model for matrices like CHCA involves a series of photochemical and chemical ionization steps.[1][7]

The process can be visualized as follows:

Caption: The multi-step process of MALDI ionization with a proton-donating matrix.

-